An In-depth Technical Guide to 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties and Applications
An In-depth Technical Guide to 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties and Applications
Foreword: The Strategic Role of Fluorination in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by the trifluoromethyl (CF₃) group—such as high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the efficacy, bioavailability, and overall performance of a parent compound.[1][2][3] 3,3,3-Trifluoropropan-1-amine hydrochloride (CAS: 2968-33-4) stands out as a fundamental building block that provides a direct and efficient route to incorporate the valuable 3,3,3-trifluoropropyl moiety. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and practical applications, designed for researchers and development professionals aiming to leverage its unique characteristics.
Core Physicochemical and Structural Properties
3,3,3-Trifluoropropan-1-amine hydrochloride is a colorless to off-white crystalline solid.[2] As a hydrochloride salt, it exhibits significantly improved handling and stability compared to its volatile free-base form. The primary function of the salt form is to render the amine non-volatile, odorless, and easily weighable for precise reaction stoichiometry.
Molecular and Structural Characteristics
The molecule's structure is defined by a propyl chain capped by a highly stable trifluoromethyl group at one end and an ammonium group at the other. This arrangement creates a distinct electronic profile that governs its reactivity.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];
} ddot Caption: Structure of 3,3,3-Trifluoropropan-1-ammonium Chloride.
The crystal structure of simple organic hydrochloride salts is characterized by a network of ionic interactions and hydrogen bonds.[4] While specific crystallographic data for this compound is not widely published, it is expected to form a well-defined lattice where the chloride anion is stabilized by hydrogen bonding from the ammonium cation.[4]
Physicochemical Data Summary
The key quantitative properties of 3,3,3-Trifluoropropan-1-amine hydrochloride are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2968-33-4 | [2][5] |
| Molecular Formula | C₃H₇ClF₃N | [5][6] |
| Molecular Weight | 149.54 g/mol | [2][6] |
| Appearance | Colorless to off-white crystalline solid | [2] |
| Melting Point | 222-223 °C | [2][7][8] |
| Solubility | Soluble in water and alcohols | [2][9] |
| Storage | Inert atmosphere, room temperature | [6] |
Spectroscopic and Analytical Characterization
Disclaimer: Definitive spectral data for the hydrochloride salt is not consistently available in public databases. The following section provides expected spectral characteristics based on the known structure and data for the corresponding free amine, 3,3,3-Trifluoropropylamine (CAS: 460-39-9). This approach is a standard practice in chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure of this molecule. The protonated amine group (-NH₃⁺) introduces specific changes compared to the free base.
-
¹H NMR: The spectrum is expected to show three main signals. The protons on the carbon adjacent to the ammonium group (C1) will be the most deshielded. The protons on the carbon adjacent to the CF₃ group (C3) will show complex splitting due to coupling with both the adjacent methylene protons and the fluorine atoms. The broad signal of the -NH₃⁺ protons will also be present.
-
¹³C NMR: Three distinct carbon signals are expected. The chemical shift of C1 will be influenced by the adjacent ammonium group, while C3 will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: A single signal, typically a triplet due to coupling with the C2 methylene protons, is expected. The chemical shift of the CF₃ group is a sensitive probe of the molecular environment.[10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. For the hydrochloride salt, the most characteristic feature is the N-H stretching region.
-
Expected IR Absorptions (cm⁻¹):
-
~3200-2800 (broad): N-H stretching vibrations of the R-NH₃⁺ group. This is a hallmark of an amine salt and is distinctly different from the sharper two-band N-H stretch of a primary amine.
-
~2900: C-H stretching vibrations of the methylene groups.
-
~1600-1500: N-H bending (asymmetric and symmetric) vibrations.
-
~1300-1100 (strong): C-F stretching vibrations, characteristic of the trifluoromethyl group.
-
Chemical Reactivity and Synthetic Utility
The utility of 3,3,3-Trifluoropropan-1-amine hydrochloride stems from the predictable reactivity of its primary amine function, modulated by the powerful electron-withdrawing effect of the distal CF₃ group.
Basicity and the Role of the CF₃ Group
The trifluoromethyl group significantly influences the basicity of the amine. Its strong inductive effect withdraws electron density from the nitrogen atom, making it a weaker base than its non-fluorinated analog, n-propylamine.
-
pKa of 3,3,3-Trifluoropropylammonium ion: ~8.7[13]
-
pKa of n-Propylammonium ion: ~10.7
This reduced basicity is a critical consideration in reaction design. While it makes the amine less nucleophilic than alkylamines, it can prevent undesired side reactions and allows for more selective transformations.
dot graph "Basicity_Comparison" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=10];
} ddot Caption: Inductive effect of the CF₃ group lowers amine basicity.
Key Synthetic Transformations
Before use in most organic reactions, the hydrochloride salt must be neutralized in situ or converted to the free amine via a simple basic workup. This is typically achieved with a non-nucleophilic base like triethylamine (TEA) or by partitioning between an organic solvent and an aqueous base (e.g., NaHCO₃, NaOH).
A. Amide Bond Formation: This is one of the most common applications. The amine readily couples with carboxylic acids (using standard coupling agents like EDC/HOBt), acyl chlorides, or esters to form stable N-(3,3,3-trifluoropropyl) amides. These amides are prevalent in medicinal chemistry.[14][15][16][17]
B. Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amines.[18][19] This is a highly efficient and controlled method for N-alkylation, avoiding the over-alkylation issues common with alkyl halides.[19]
dot graph "Reductive_Amination_Workflow" { graph [rankdir="LR", fontname="sans-serif", fontsize=12]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=10];
} ddot Caption: General workflow for reductive amination.
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for the synthesis and application of 3,3,3-Trifluoropropan-1-amine hydrochloride.
Protocol: Synthesis of 3,3,3-Trifluoropropan-1-amine Hydrochloride
This protocol describes the salt formation from the free amine. The causality is straightforward: the basic amine reacts with strong acid to form a stable, non-volatile salt.
Materials:
-
3,3,3-Trifluoropropylamine
-
2M HCl in Diethyl Ether
-
Anhydrous Diethyl Ether
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve 1.0 equivalent of 3,3,3-Trifluoropropylamine in anhydrous diethyl ether (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise via a dropping funnel with vigorous stirring.
-
A white precipitate will form immediately upon addition.
-
After the addition is complete, allow the slurry to stir at 0 °C for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under high vacuum to yield 3,3,3-Trifluoropropan-1-amine hydrochloride.
Self-Validation: The process is self-validating as the product is insoluble in the reaction solvent, driving the reaction to completion and simplifying purification to a simple filtration and drying step.
Protocol: N-Acylation to Form an Amide
This protocol demonstrates a typical use case for the amine salt in forming an amide bond.
Materials:
-
3,3,3-Trifluoropropan-1-amine hydrochloride (1.0 eq)
-
Carboxylic acid (e.g., Benzoic Acid, 1.0 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)
-
HOBt (Hydroxybenzotriazole, 1.2 eq)
-
Triethylamine (TEA, 2.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Suspend the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM.
-
Add 3,3,3-Trifluoropropan-1-amine hydrochloride (1.0 eq) to the suspension.
-
Cool the mixture to 0 °C and slowly add triethylamine (2.5 eq). The initial equivalent of TEA neutralizes the hydrochloride, and the subsequent amount acts as the base for the coupling reaction.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure amide.
Safety and Handling
3,3,3-Trifluoropropan-1-amine hydrochloride is classified as harmful and an irritant.[6][9]
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[9] Avoid inhalation of dust.
Conclusion and Future Outlook
3,3,3-Trifluoropropan-1-amine hydrochloride is more than just a chemical reagent; it is an enabling tool for accessing the unique benefits of fluorination.[3] Its predictable reactivity, coupled with the profound electronic influence of the trifluoromethyl group, makes it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2] As research continues to push the boundaries of molecular design, the strategic incorporation of building blocks like this will remain a critical driver of innovation.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 3,3,3-Trifluoropropan-1-amine Hydrochloride in Advanced Organic Synthesis. [Link]
-
PubChem. 3,3,3-Trifluoropropylamine. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties, Applications, and Synthesis in Fluorochemicals. [Link]
- U.S. Patent No. US4220608A. (1980). Preparation of 3,3,3-trifluoropropene-1.
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Reddy, B. N., Reddy, S. M., & Pathak, M. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]
-
Braun, T., Wehmeier, F., & Altenhöner, K. (2007). Supporting Information for Catalytic C-F Activation of Hexafluoropropene at Rhodium: Formation of (3,3,3-Trifluoropropyl)silanes. Wiley-VCH. [Link]
-
Gakh, A. A., et al. (2015). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Advances, 5, 104363-104371. [Link]
-
Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(10), 2796-2807. [Link]
-
Zhang, Z., et al. (2021). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications, 12, 3144. [Link]
-
Wikipedia. Thermogravimetric analysis. [Link]
-
Grauer, Z., et al. (2014). Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies. New Journal of Chemistry, 38, 2347-2356. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
-
Ma, G., et al. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. [Link]
-
PubChemLite. 3,3,3-trifluoropropylamine (C3H6F3N). [Link]
-
iChemical. 3,3,3-Trifluoropropan-1-amine hydrochloride, CAS No. 2968-33-4. Product Page. [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) of HCl-doped and HNO3-doped PANI NFs. [Link]
-
AIST. Spectral Database for Organic Compounds, SDBS. [Link]
-
ChemBK. 3,3,3-Trifluoro-1-propanamine hydrochloride. [Link]
-
NIST. 3,3,3-Trifluoro-1,2-epoxypropane. NIST Chemistry WebBook. [Link]
-
Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. [Link]
-
ResearchGate. Thermogravimetric analysis of (A) dopamine hydrochloride (DA·HCl) and (B) synthesized PDA at 25 °C. [Link]
-
LabCognition. Infrared Spectra of Controlled Substances. [Link]
-
ChemBK. 3,3,3-TRIFLUOROPROPYL-1-AMINE. [Link]
-
PubChem. 3,3,3-Trifluoro-1-propanol. National Center for Biotechnology Information. [Link]
-
PubChem. 1,1,3-Trichlorotrifluoroacetone. National Center for Biotechnology Information. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 3,3,3-Trifluoropropan-1-amine hydrochloride | 2968-33-4 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 3,3,3-Trifluoropropan-1-amine hydrochloride, CAS No. 2968-33-4 - iChemical [ichemical.com]
- 9. chembk.com [chembk.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 15. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
